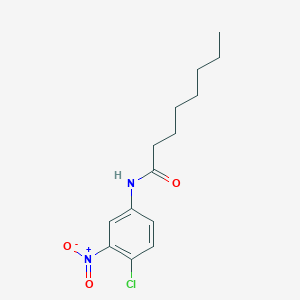

N-(4-chloro-3-nitrophenyl)octanamide

Description

N-(4-chloro-3-nitrophenyl)octanamide is an aromatic amide derivative featuring a nitro (-NO₂) and chloro (-Cl) substituent on the phenyl ring, coupled with an octanamide side chain. The octanamide chain may influence solubility and lipophilicity, critical for biological activity or material properties.

Properties

IUPAC Name |

N-(4-chloro-3-nitrophenyl)octanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O3/c1-2-3-4-5-6-7-14(18)16-11-8-9-12(15)13(10-11)17(19)20/h8-10H,2-7H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXEKIXMJTXOKMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.76 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analog: 3-Chloro-N-phenyl-phthalimide

The closest structurally related compound in the provided evidence is 3-chloro-N-phenyl-phthalimide (Fig. 1) . Below is a detailed comparison:

Key Structural Differences

| Feature | N-(4-chloro-3-nitrophenyl)octanamide | 3-Chloro-N-phenyl-phthalimide |

|---|---|---|

| Core Structure | Linear octanamide chain | Phthalimide heterocycle (isoindoline-1,3-dione) |

| Substituents | 4-chloro, 3-nitro on phenyl ring | 3-chloro on phthalimide, N-phenyl group |

| Functional Groups | Amide, nitro, chloro | Imide, chloro, aryl |

| Molecular Complexity | Moderate (linear alkyl chain) | High (rigid bicyclic structure) |

Physicochemical Properties

Broader Context: Nitro- and Chloro-Substituted Aromatic Amides

- Bioactivity : Nitro groups often confer antimicrobial or antiparasitic properties.

- Material Science : Chloro substituents enhance halogen bonding in crystal engineering.

Preparation Methods

Direct Acylation Using Octanoyl Chloride

The most widely employed method involves the direct acylation of 4-chloro-3-nitroaniline with octanoyl chloride under basic conditions . The reaction proceeds via nucleophilic attack of the amine on the acyl chloride, forming the amide bond.

Typical Procedure :

-

Reagents : 4-Chloro-3-nitroaniline (1.0 equiv), octanoyl chloride (1.2 equiv), triethylamine (2.0 equiv).

-

Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Conditions : Stirring at 0–5°C for 30 minutes, followed by gradual warming to room temperature for 12–24 hours.

-

Workup : Dilution with ice-cold water, extraction with DCM, and drying over anhydrous Na₂SO₄.

-

Yield : 70–85% after purification by recrystallization (ethanol/water).

Mechanistic Considerations :

The base (triethylamine) neutralizes HCl generated during the reaction, shifting the equilibrium toward product formation. The electron-withdrawing nitro and chloro groups on the aromatic ring reduce the nucleophilicity of the amine, necessitating slightly elevated temperatures or extended reaction times .

Carbodiimide-Mediated Coupling

For laboratories avoiding acyl chlorides, carbodiimide-based coupling offers an alternative. This method activates octanoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) .

Typical Procedure :

-

Reagents : 4-Chloro-3-nitroaniline (1.0 equiv), octanoic acid (1.1 equiv), EDC (1.3 equiv), HOBt (1.3 equiv).

-

Solvent : Dimethylformamide (DMF) or acetonitrile.

-

Conditions : Stirring at room temperature for 18–36 hours.

-

Workup : Precipitation with ice water, filtration, and washing with NaHCO₃ solution.

-

Yield : 65–75% after column chromatography (silica gel, hexane/ethyl acetate) .

Advantages :

-

Avoids handling moisture-sensitive acyl chlorides.

-

Suitable for acid-sensitive substrates.

Catalytic Acylation Using Metal Triflates

Recent advances utilize metal triflate catalysts (e.g., Cu(OTf)₂) to enhance reaction efficiency. These catalysts activate the acyl chloride, enabling milder conditions .

Typical Procedure :

-

Reagents : 4-Chloro-3-nitroaniline (1.0 equiv), octanoyl chloride (1.1 equiv), Cu(OTf)₂ (0.01 equiv).

-

Solvent : Toluene or DCM.

-

Conditions : Reflux at 40–50°C for 6–8 hours.

Key Insight :

Cu(OTf)₂ stabilizes the tetrahedral intermediate, accelerating amide bond formation while minimizing hydrolysis.

Purification and Characterization

Crude products are purified via:

-

Recrystallization : Ethanol/water (1:3) yields crystalline product with >98% purity.

-

Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) achieves 99% purity for analytical applications .

Characterization Data :

Comparative Analysis of Synthesis Methods

| Method | Yield | Purity | Reaction Time | Cost |

|---|---|---|---|---|

| Direct Acylation | 70–85% | >98% | 12–24 h | Low |

| Carbodiimide Coupling | 65–75% | 95–99% | 18–36 h | Moderate |

| Catalytic (Cu(OTf)₂) | 80–88% | >99% | 6–8 h | High |

Trade-offs :

-

Direct Acylation : High yield but requires strict anhydrous conditions.

-

Catalytic Method : Faster and higher yielding but incurs higher catalyst costs.

Challenges and Optimization Strategies

-

Nitro Group Stability : Prolonged heating above 60°C risks nitro group reduction. Optimized protocols use inert atmospheres (N₂/Ar) to prevent side reactions .

-

Solvent Choice : Polar aprotic solvents (DMF, THF) improve solubility but may complicate purification.

Emerging Approaches

-

Enzymatic Synthesis : Preliminary studies suggest lipases (e.g., Pseudomonas fluorescens) can catalyze amide formation under mild conditions, though yields remain suboptimal (50–60%) .

-

Flow Chemistry : Continuous-flow systems reduce reaction times to 2–4 hours with automated purification, enhancing scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.